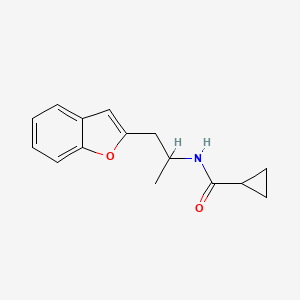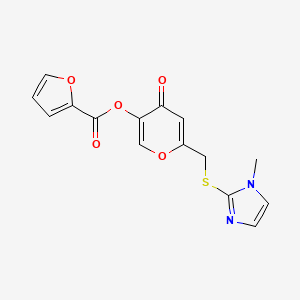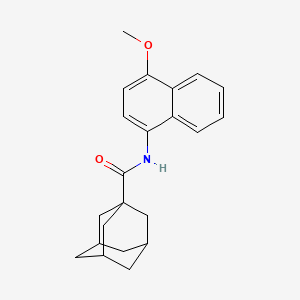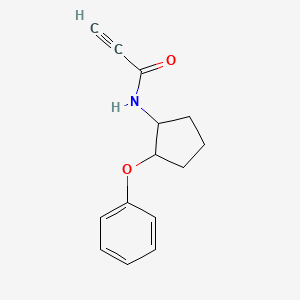
3-amino-4-methoxy-N-methyl-N-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-4-methoxy-N-methyl-N-phenylbenzamide is a chemical compound with the molecular formula C15H16N2O2 . It is a derivative of benzamide, which is an organic compound consisting of a carboxyamide group that is attached to a phenyl group .
Synthesis Analysis
The synthesis of 3-amino-4-methoxy-N-methyl-N-phenylbenzamide can be achieved through the reaction of 3-amino-4-methoxybenzoic acid and aniline . The reaction involves the addition of 0.17 mL (0.18 mmol) of DIC and 0.24 g (0.18 mmol) of HOBt to a dichloromethane solution of 0.20 g (0.12 mmol) of 1 at room temperature, and the reaction mixture is stirred for 0.5 h .Molecular Structure Analysis
The molecular structure of 3-amino-4-methoxy-N-methyl-N-phenylbenzamide can be represented by the InChI code: 1S/C9H12N2O2/c1-11-9(12)6-3-4-8(13-2)7(10)5-6/h3-5H,10H2,1-2H3,(H,11,12) . The molecular weight of this compound is 180.21 .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-amino-4-methoxy-N-methyl-N-phenylbenzamide include a molecular weight of 180.21 . It is a powder that should be stored at room temperature .Wissenschaftliche Forschungsanwendungen
Psycho- and Neurotropic Properties
Research into benzamide derivatives has identified compounds with significant psycho- and neurotropic effects, demonstrating potential as psychoactive substances. For instance, certain derivatives have shown specific sedative effects and considerable anti-amnesic activity, suggesting their utility for further studies as promising psychoactive compounds (Podolsky, Shtrygol’, & Zubkov, 2017).
Antiviral Activity
Another study focused on the antiviral potential of N-phenylbenzamide derivatives, identifying compounds with low micromolar activities against enterovirus strains. This research positions such compounds as promising leads for the development of antiviral drugs, highlighting their effectiveness and lower cytotoxicity compared to existing treatments (Ji et al., 2013).
Photodynamic Therapy for Cancer
Benzamide derivatives have also been explored for their photophysical and photochemical properties, making them suitable for applications in photodynamic therapy (PDT) for cancer treatment. Studies have synthesized and characterized zinc phthalocyanine derivatives with high singlet oxygen quantum yields, indicating their potential as Type II photosensitizers in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Antioxidant Activity
Investigations into the antioxidant activity of amino-substituted benzamide derivatives have revealed their capacity to act as powerful antioxidants, scavenging free radicals effectively. This suggests their potential use in developing treatments or supplements targeting oxidative stress-related diseases (Jovanović et al., 2020).
Molecular Structure and Interactions
On the structural front, studies have provided insights into the molecular structures and intermolecular interactions of benzamide derivatives, offering valuable information for the design of new compounds with optimized properties for various applications (Karabulut et al., 2014).
Synthesis and Characterization
Research dedicated to the synthesis and characterization of novel aromatic polyimides incorporating benzamide derivatives has expanded the understanding of their physical properties and stability, contributing to the development of new materials for technological applications (Butt et al., 2005).
Safety and Hazards
The safety information for 3-amino-4-methoxy-N-methyl-N-phenylbenzamide indicates that it has a GHS07 signal word of warning . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
3-amino-4-methoxy-N-methyl-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-17(12-6-4-3-5-7-12)15(18)11-8-9-14(19-2)13(16)10-11/h3-10H,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGFSOBDVUJDJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl (7Z)-2-(acetylamino)-7-({[(3-iodophenyl)carbonyl]oxy}imino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2806061.png)
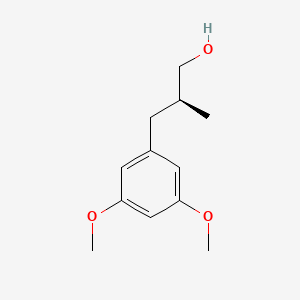
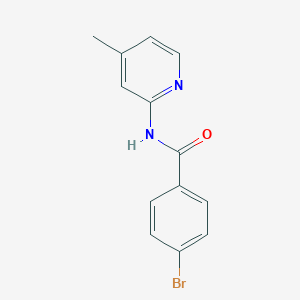
![N-[(3,5-dimethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2806066.png)
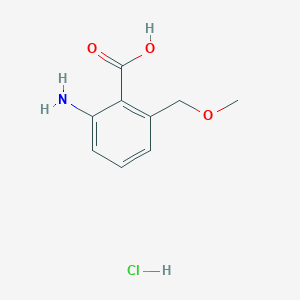
![2,2-Dioxo-2lambda6-thiabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2806069.png)
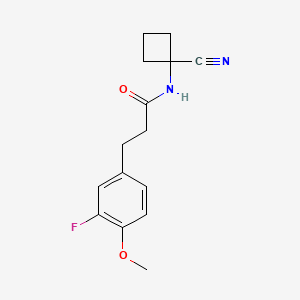
![2-(4-(methylsulfonyl)phenyl)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide](/img/structure/B2806072.png)
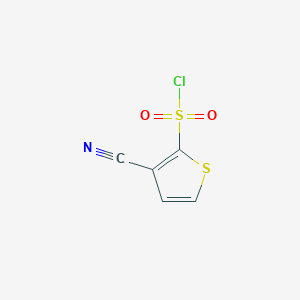
![(Z)-2-(benzo[d]oxazol-2-yl)-3-(3-nitrophenyl)-1-(pyridin-3-yl)prop-2-en-1-one](/img/structure/B2806077.png)
